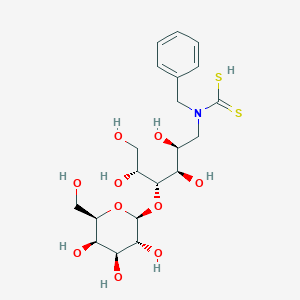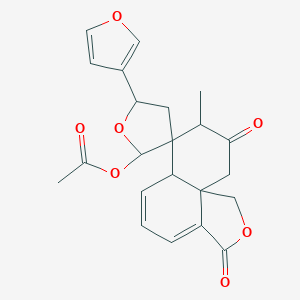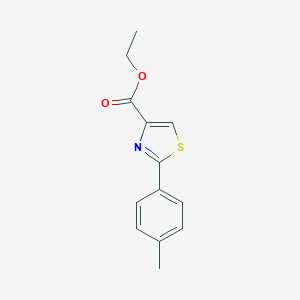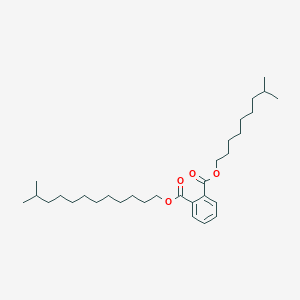
Isodecyl isotridecyl phthalate
Übersicht
Beschreibung
Isodecyl isotridecyl phthalate (IIDP) is a phthalate ester that is used as a plasticizer in a wide variety of materials, including plastics, rubbers, and adhesives. It is a colorless and odorless liquid with a low volatility, making it an ideal choice for use in a variety of applications. IIDP is also a relatively safe and non-toxic compound, making it a popular choice for use in laboratory experiments. The purpose of
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of isodecyl isotridecyl phthalate can be achieved through the esterification of phthalic anhydride with a mixture of isodecyl and isotridecyl alcohols.
Starting Materials
Phthalic anhydride, Isodecyl alcohol, Isotridecyl alcohol
Reaction
Step 1: Mix phthalic anhydride, isodecyl alcohol, and isotridecyl alcohol in a reaction vessel., Step 2: Heat the mixture to 150-200°C under nitrogen atmosphere with stirring., Step 3: Add a catalytic amount of sulfuric acid to the mixture and continue stirring for several hours., Step 4: Cool the mixture to room temperature and add a suitable solvent like toluene or xylene to dissolve the product., Step 5: Wash the solution with water to remove any unreacted acid and then dry the organic layer with anhydrous sodium sulfate., Step 6: Filter the solution to remove the drying agent and solvent and obtain the desired product as a clear liquid.
Wissenschaftliche Forschungsanwendungen
Isodecyl isotridecyl phthalate is used as a plasticizer in a variety of scientific research applications, including cell culture experiments, drug delivery systems, and tissue engineering. It is also used in the synthesis of polymers and other materials, such as polyurethane and polyvinyl chloride. In addition, Isodecyl isotridecyl phthalate is used in the synthesis of polymers and other materials, such as polyurethane and polyvinyl chloride.
Wirkmechanismus
Isodecyl isotridecyl phthalate is a plasticizer that is used to reduce the glass transition temperature of polymers, making them more flexible and less brittle. This is achieved by reducing the strength of the intermolecular forces between the polymer chains. Isodecyl isotridecyl phthalate also reduces the viscosity of polymers, making them easier to process.
Biochemische Und Physiologische Effekte
Isodecyl isotridecyl phthalate is a relatively safe and non-toxic compound, making it a popular choice for use in laboratory experiments. In vitro studies have shown that Isodecyl isotridecyl phthalate does not cause any significant changes in the biochemical or physiological properties of cells. It has also been shown to be non-toxic and non-mutagenic in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Isodecyl isotridecyl phthalate is a relatively safe and non-toxic compound, making it a popular choice for use in laboratory experiments. It is also relatively inexpensive and easy to obtain, making it an ideal choice for research applications. However, Isodecyl isotridecyl phthalate is not suitable for use in applications that require high temperatures, such as high-temperature polymer synthesis.
Zukünftige Richtungen
Isodecyl isotridecyl phthalate is a versatile compound that has a wide range of applications in scientific research. Future research should focus on exploring new applications for Isodecyl isotridecyl phthalate, such as its use in drug delivery systems and tissue engineering. Additionally, further research should be conducted to investigate the biochemical and physiological effects of Isodecyl isotridecyl phthalate, as well as its potential toxicity and mutagenic properties. Finally, research should be conducted to determine the optimal conditions for the synthesis of Isodecyl isotridecyl phthalate for use in a variety of applications.
Eigenschaften
IUPAC Name |
1-O-(11-methyldodecyl) 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O4/c1-26(2)20-14-10-7-5-6-8-12-18-24-34-30(32)28-22-16-17-23-29(28)31(33)35-25-19-13-9-11-15-21-27(3)4/h16-17,22-23,26-27H,5-15,18-21,24-25H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUZLEPRTLYUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234318 | |
| Record name | Isodecyl isotridecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isodecyl isotridecyl phthalate | |
CAS RN |
85168-77-0 | |
| Record name | Isodecyl isotridecyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085168770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isodecyl isotridecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isodecyl isotridecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)](/img/structure/B166462.png)
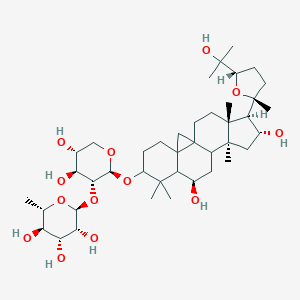
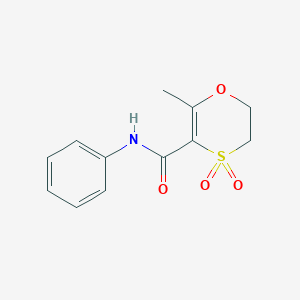
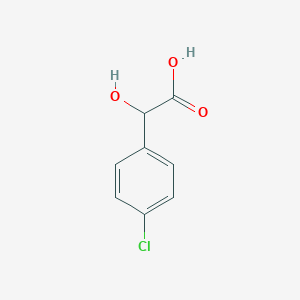

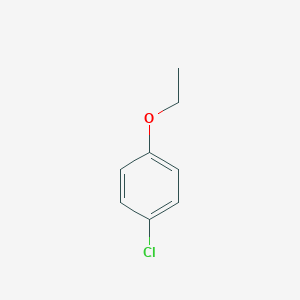
![4-[Bis(trimethylsilyl)methyl]pyridine](/img/structure/B166473.png)

